1-(2-Allyloxy-5-bromo-phenyl)hexahydropyrimidine-2,4-dione
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Overview
Description
1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by its unique chemical structure This compound belongs to the class of diazinane derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
The synthesis of 1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 5-bromo-2-hydroxybenzaldehyde and prop-2-en-1-ol.
Formation of Intermediate: The first step involves the reaction of 5-bromo-2-hydroxybenzaldehyde with prop-2-en-1-ol under acidic conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with a diazinane derivative under controlled conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure 1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation Reactions: The prop-2-en-1-yloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and prop-2-en-1-yloxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
1-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
1-[5-fluoro-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with a fluorine atom instead of bromine.
1-[5-iodo-2-(prop-2-en-1-yloxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with an iodine atom instead of bromine.
Properties
Molecular Formula |
C13H13BrN2O3 |
---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
1-(5-bromo-2-prop-2-enoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O3/c1-2-7-19-11-4-3-9(14)8-10(11)16-6-5-12(17)15-13(16)18/h2-4,8H,1,5-7H2,(H,15,17,18) |
InChI Key |
RKKXQFBMZPTJIW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Origin of Product |
United States |
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